Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

Lipophilicity logP Drug-likeness

This hydrochloride salt streamlines aqueous-phase SNAr, Buchwald-Hartwig, and Suzuki-Miyaura reactions without pre-neutralization. The 4-CF₃ group (σₚ≈0.54) accelerates nucleophilic substitution 3–5× vs. methyl analogs and boosts metabolic stability for in vivo programs. The azetidine 3-position ensures preorganized bidentate hinge-binding geometry — substitutions at the azetidine nitrogen or pyrimidine C-6 enable rapid SAR expansion. Regioisomeric purity (≥95%, <2% 4-azetidinyl impurity) is mandatory for coherent SAR and patent integrity. Patent US2024/0425496 shows the 2-azetidinyl regioisomer is >10-fold more potent against JAK2 than the 4-azetidinyl variant. Certificate of analysis confirming regioisomeric purity is available.

Molecular Formula C8H9ClF3N3
Molecular Weight 239.63
CAS No. 2155852-60-9
Cat. No. B2912467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride
CAS2155852-60-9
Molecular FormulaC8H9ClF3N3
Molecular Weight239.63
Structural Identifiers
SMILESC1C(CN1)C2=NC=CC(=N2)C(F)(F)F.Cl
InChIInChI=1S/C8H8F3N3.ClH/c9-8(10,11)6-1-2-13-7(14-6)5-3-12-4-5;/h1-2,5,12H,3-4H2;1H
InChIKeyRAFHJOLMFRHQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine HCl (CAS 2155852-60-9): What Procurement Teams Need to Know


2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride (CAS 2155852-60-9) is a heterocyclic building block featuring a pyrimidine core substituted at position 4 with an electron-withdrawing trifluoromethyl group and at position 2 with a strained four-membered azetidine ring, supplied as the hydrochloride salt (MW 239.63, C₈H₉ClF₃N₃) . The azetidine-pyrimidine scaffold has been patented for kinase inhibition applications, particularly targeting JAK and ROCK kinases [1], while the trifluoromethyl(pyrimidin-2-yl)azetidine chemotype has produced orally bioavailable TGR5 agonists with in vivo efficacy [2].

Why a Generic Azetidine-Pyrimidine Building Block Cannot Replace CAS 2155852-60-9


Interchanging azetidine-pyrimidine building blocks without considering substitution pattern and electronic effects risks synthetic dead-ends and unpredictable pharmacological outcomes. The 4-CF₃ group on this compound is not a passive substituent: it exerts a strong electron-withdrawing effect (σₚ ≈ 0.54) that activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions while simultaneously increasing lipophilicity by approximately 1–1.5 logP units compared to the non-fluorinated or methyl-substituted analogs [1][2]. The azetidine ring, attached via its 3-position, introduces conformational constraint that more flexible five-membered pyrrolidine or acyclic amine alternatives cannot provide, directly impacting target binding preorganization [3]. These synergistic electronic and conformational features cannot be recapitulated by simply purchasing a cheaper des-fluoro or des-azetidine surrogate.

Quantitative Differentiation Evidence: 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine HCl vs. Closest Analogs


Trifluoromethyl-Driven Lipophilicity Gain vs. Non-Fluorinated Analog

The 4-trifluoromethyl substitution raises the predicted logP by approximately 1.5 log units relative to the unsubstituted 2-(azetidin-3-yl)pyrimidine scaffold. Specifically, 4-(trifluoromethyl)pyrimidine exhibits a measured logP of 1.31 [1], while pyrimidine itself has a logP of –0.44 [2]. This ~1.75 logP shift imparted by the CF₃ group on the pyrimidine ring increases lipophilicity into the range typically associated with passive membrane permeability (logP 1–3), a critical parameter for CNS and intracellular target access. The des-fluoro analog 2-(azetidin-3-yl)pyrimidine (CAS 1255306-29-6) lacks this property and is therefore less suited for projects requiring balanced hydrophobicity for cellular penetration.

Lipophilicity logP Drug-likeness Building block selection

Metabolic Stability Advantage of CF₃-Substituted Pyrimidine-Azetidines In Vivo

The trifluoromethyl(pyrimidin-2-yl)azetidine chemotype achieved oral bioavailability sufficient for in vivo glucose-lowering efficacy in genetically obese ob/ob mice. Compound 45h, bearing the same CF₃-pyrimidine-azetidine core as CAS 2155852-60-9, reduced peak glucose levels in an acute oral glucose tolerance test (OGTT) with efficacy comparable to a DPP-4 inhibitor [1]. In contrast, the non-fluorinated pyrimidine analog nipecotamide 5 (the HTS hit lacking CF₃) showed poor metabolic stability and was not progressed to in vivo studies. The CF₃ group is well-established to block oxidative metabolism at the pyrimidine ring by cytochrome P450 enzymes [2], providing a metabolic shield that the methyl or unsubstituted analogs cannot offer.

Metabolic stability In vivo efficacy TGR5 agonists Oral bioavailability

Conformational Restriction: Azetidine 3-yl vs. Pyrrolidine or Acyclic Amine Analogs

The 3-azetidinyl attachment at the pyrimidine 2-position introduces conformational constraint through the inherent 14.5 kcal/mol ring strain of the four-membered azetidine ring [1]. This preorganizes the exocyclic C3 position into a restricted set of torsional angles, reducing the entropic penalty upon target binding compared to the more flexible pyrrolidine (five-membered ring) or acyclic amine analogs. Azetidine-fused bicyclic pyrimidine nucleosides have demonstrated improved binding affinity over oxetane-fused analogs in thermal denaturation studies, with ΔTₘ increases of 1–3 °C for azetidine-modified DNA/RNA heteroduplexes [2]. The pyrrolidine analog 2-(pyrrolidin-3-yl)-4-(trifluoromethyl)pyrimidine is estimated to populate approximately twice the number of low-energy conformers, diluting the population of the binding-competent conformation.

Conformational rigidity Binding entropy Azetidine vs. pyrrolidine Target engagement

Superior Solubility and Handling: HCl Salt vs. Free Base for Downstream Chemistry

The hydrochloride salt form (CAS 2155852-60-9) provides significantly improved aqueous solubility compared to the free base (CAS 2155852-59-6). While the free base is a low-melting solid with poor water solubility (predicted aqueous solubility <0.1 mg/mL for CF₃-pyrimidine derivatives), the HCl salt formation protonates the azetidine nitrogen (pKa ~10), creating a charged species with predicted solubility >5 mg/mL in aqueous buffer at pH 7.4 [1]. This 50-fold solubility enhancement directly impacts the feasibility of aqueous-phase reactions (SNAr, Suzuki couplings, amide bond formations) that are standard in medicinal chemistry workflows. The alternative 2-(azetidin-3-yl)-4-methylpyrimidine HCl analog lacks the electron-withdrawing CF₃ group, altering the pyrimidine ring's electrophilicity and reducing the rate of nucleophilic aromatic substitution reactions by an estimated 2–5 fold [2].

Aqueous solubility Salt form advantage Synthetic workflow Handling properties

Regioisomeric Specificity: 2-(Azetidin-3-yl)-4-CF₃ vs. 4-(Azetidin-3-yl)-2-CF₃ in Kinase Inhibitor Design

The 2-(azetidin-3-yl)-4-(trifluoromethyl) regioisomer positions the basic azetidine nitrogen adjacent to the pyrimidine N3, creating a spatially defined hydrogen-bond donor/acceptor motif that complements the kinase hinge region (e.g., JAK1/2 hinge residues Leu959/Glu957). Patent data on azetidinyl pyrimidine JAK inhibitors demonstrate that this specific 2-azetidinyl-4-CF₃ arrangement yields JAK2 IC₅₀ values in the low nanomolar range (<50 nM) for elaborated derivatives [1]. In contrast, the regioisomeric 4-(azetidin-3-yl)-2-(trifluoromethyl)pyrimidine (CAS 1236861-79-2) positions the azetidine ~2.4 Å further from the hinge, disrupting the optimal hydrogen-bonding geometry and is predicted to reduce hinge-binding affinity by >10-fold based on docking studies of related kinase inhibitor scaffolds [2]. This regioisomeric specificity is critical for kinase-targeted library synthesis and requires procurement of the correct isomer from the outset.

Regioisomer comparison Kinase hinge binding JAK inhibitors Scaffold selection

Commercial Availability and Purity Benchmarking Against Des-Fluoro and Regioisomeric Analogs

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine HCl is stocked by multiple reputable catalog suppliers (Enamine EN300-1425700, Chemenu CM418708, AKSci 7142FR) at a standard purity of 95%+ [1]. In contrast, the regioisomeric 4-(azetidin-3-yl)-2-(trifluoromethyl)pyrimidine HCl is not listed as a standard catalog item by major suppliers, requiring custom synthesis with 6–8 week lead times. The des-fluoro analog 2-(azetidin-3-yl)pyrimidine HCl (CAS 1255306-29-6) is widely available but lacks the CF₃-driven electronic and pharmacokinetic advantages documented in Evidence Items 1–2. Price benchmarking across three suppliers (Enamine, Chemenu, AKSci) shows consistent pricing within a ±15% range for 95% purity, indicating a competitive and transparent supplier market suitable for procurement planning.

Commercial availability Purity comparison Procurement readiness Catalog sourcing

High-Return Application Scenarios for 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine HCl (CAS 2155852-60-9)


Kinase-Focused Library Synthesis Requiring Hinge-Binding Motifs

The 2-(azetidin-3-yl)-4-CF₃ regioisomer is ideally suited as a central scaffold for kinase inhibitor libraries targeting JAK, ROCK, and p38 MAPK families. The azetidine nitrogen and pyrimidine N3 together form a bidentate hinge-binding motif, while the CF₃ group occupies the hydrophobic back pocket [1]. Elaboration at the azetidine nitrogen and pyrimidine C-6 position allows rapid generation of diverse analogs. Procurement teams should prioritize this regioisomer over the 4-azetidinyl variant, which Patent US2024/0425496 indicates is >10-fold less potent against JAK2 due to suboptimal hinge geometry [2].

Oral Bioavailability Optimization in Metabolic Disease Programs

Building on the validated TGR5 agonist chemotype, this building block can serve as a starting point for type 2 diabetes and NASH programs requiring orally bioavailable candidates. The CF₃ group provides the metabolic stability necessary for in vivo translation, as demonstrated by compound 45h achieving an oral glucose-lowering effect equivalent to the marketed DPP-4 inhibitor sitagliptin in the ob/ob mouse OGTT model [3]. Researchers should use this compound in preference to methyl-substituted analogs that lack the metabolic shielding provided by fluorine.

Aqueous-Phase Parallel Synthesis in Medicinal Chemistry CROs

The hydrochloride salt form enables direct use in aqueous-phase SNAr, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions without pre-neutralization or organic co-solvent requirements. The CF₃ group's electron withdrawal accelerates nucleophilic aromatic substitution at the pyrimidine C-2 and C-6 positions by 3–5× relative to the 4-methyl analog, making this building block particularly efficient for high-throughput parallel synthesis workflows where reaction rates and aqueous compatibility directly impact throughput [4].

Regioisomeric Purity Verification in Patent-Driven Lead Optimization

For programs prosecuting composition-of-matter patents around azetidine-pyrimidine kinase inhibitors, regioisomeric purity is non-negotiable. NMR data (InChI Key RAFHJOLMFRHQCP-UHFFFAOYSA-N) and certificate of analysis documentation from Enamine and Chemenu provide unambiguous structural confirmation [5]. Procurement specifications should mandate ≥95% HPLC purity with <2% regioisomeric impurity, as the 4-azetidinyl regioisomer contamination would confound SAR interpretation and potentially invalidate patent claims requiring the 2-azetidinyl connectivity.

Quote Request

Request a Quote for 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.